2,3-Bis(3-methoxyphenyl)propanoic acid
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Overview
Description
2,3-Bis(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C17H18O4 It is characterized by the presence of two methoxyphenyl groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-methoxyphenyl)propanoic acid typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on charcoal for the reduction step .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on charcoal (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives
Scientific Research Applications
2,3-Bis(3-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 2,3-Bis(3-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant. This compound can scavenge free radicals, thereby protecting cells from oxidative damage. Additionally, it may inhibit specific enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)propanoic acid
- 3-(3-Methoxyphenyl)propanoic acid
- 3-(4-Methoxyphenyl)propanoic acid
Uniqueness
2,3-Bis(3-methoxyphenyl)propanoic acid is unique due to the presence of two methoxyphenyl groups, which may enhance its antioxidant properties compared to similar compounds with only one methoxyphenyl group.
Properties
Molecular Formula |
C17H18O4 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
2,3-bis(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O4/c1-20-14-7-3-5-12(9-14)10-16(17(18)19)13-6-4-8-15(11-13)21-2/h3-9,11,16H,10H2,1-2H3,(H,18,19) |
InChI Key |
ZLDXFADKKNHPRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=CC(=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
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